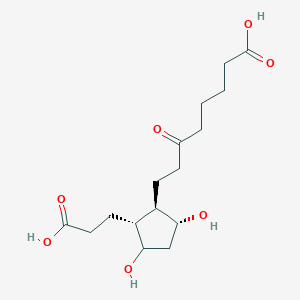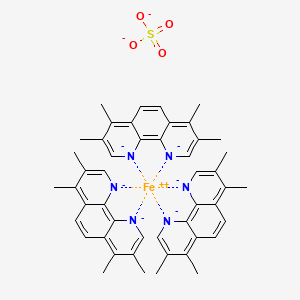
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is a coordination compound that features iron in the +2 oxidation state, coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands and sulfate anions. This compound is notable for its metal-chelating properties and its applications in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, where the iron(II) ion coordinates with the phenanthroline ligand to form the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or ethanol.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions and scale up production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Water, ethanol, or other polar solvents to facilitate reactions.
Major Products
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes with different ligands.
Substitution Products: Complexes with substituted ligands.
科学研究应用
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its therapeutic potential in metal-related diseases.
Industry: Utilized in materials science for the development of metal-organic frameworks and other advanced materials.
作用机制
The compound exerts its effects primarily through its ability to chelate metal ions. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinate with the iron center, stabilizing it and facilitating various chemical reactions. The sulfate anions balance the charge and contribute to the overall stability of the complex.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline Complexes: Similar coordination compounds with different substituents on the phenanthroline ligand.
2,2’-Bipyridine Complexes: Another class of metal-chelating agents with similar coordination properties.
Ferroin: A well-known iron(II) complex with 1,10-phenanthroline used as a redox indicator.
Uniqueness
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is unique due to the specific substitution pattern on the phenanthroline ligand, which can influence its coordination chemistry and reactivity. The tetramethyl groups can enhance the stability and solubility of the complex compared to unsubstituted phenanthroline complexes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C48H48FeN6O4S-6 |
|---|---|
分子量 |
860.8 g/mol |
IUPAC 名称 |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |
InChI 键 |
QLQKDHZNLZUOGV-UHFFFAOYSA-L |
规范 SMILES |
CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.[O-]S(=O)(=O)[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
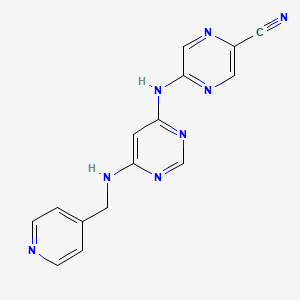
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
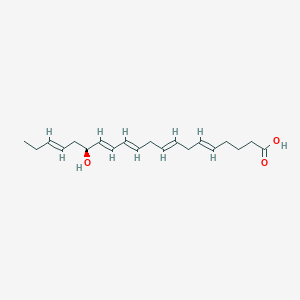
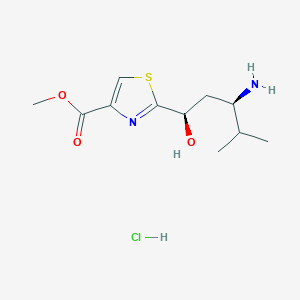
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
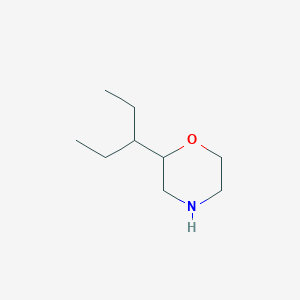

![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

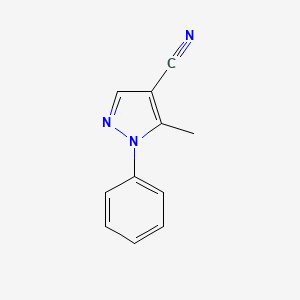
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
